molecular formula C8H6BrNO B1457089 6-Bromo-5-methylbenzo[d]oxazole CAS No. 1268037-03-1

6-Bromo-5-methylbenzo[d]oxazole

Cat. No. B1457089
CAS RN: 1268037-03-1
M. Wt: 212.04 g/mol
InChI Key: UIHWTTPDAGIGAU-UHFFFAOYSA-N
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Description

6-Bromo-5-methylbenzo[d]oxazole is a chemical compound with the empirical formula C8H6BrNO . It appears as a buff color crystalline solid .


Synthesis Analysis

The synthesis of oxazole derivatives, such as this compound, often involves direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The use of task-specific phosphine ligands and palladium catalysis is common, with the reaction preferred in polar solvents . Other methods include the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring, which is a doubly unsaturated ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . The molecule has a bromine atom at the 6th position and a methyl group at the 5th position .


Chemical Reactions Analysis

Oxazole derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed direct arylation and alkenylation . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.04 . It has a melting point of 60-64 °C and a boiling point of 265 °C . The compound has a density of 1.61 .

Scientific Research Applications

Synthesis of Polycyclic Systems

6-Bromo-5-methylbenzo[d]oxazole serves as a precursor in the synthesis of complex polycyclic systems. Nicolaides et al. (1989) described its utility in generating fused pyridine and oxazole-polycyclic systems, showcasing the compound's versatility in organic synthesis (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Antibacterial Agents Development

Research on oxazolidinone antibacterial agents has identified structures related to this compound as potential candidates with reduced activity against monoamine oxidase A, highlighting its relevance in drug discovery for improving safety profiles of antibacterials (Reck et al., 2005).

Anti-cancer Drug Synthesis

The compound is instrumental in the synthesis of key intermediates for anti-cancer drugs. Sheng-li (2004) explored its role in producing intermediates inhibiting thymidylate synthase, crucial for cancer treatment strategies (Cao Sheng-li, 2004).

Antimicrobial Activity

This compound derivatives have been synthesized to evaluate their antimicrobial activity. Patel et al. (2010) developed triazole analogs starting with related compounds, demonstrating promising antimicrobial and antitubercular properties (Patel, Khan, & Rajani, 2010).

Synthesis Methodologies

The compound is also pivotal in developing synthetic methodologies for producing related oxazole derivatives. Rizzo et al. (2000) reported on the synthesis of oxazole-containing compounds, emphasizing the efficiency and utility of such chemical transformations (Rizzo et al., 2000).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . This means it is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .

Future Directions

Oxazole derivatives, including 6-Bromo-5-methylbenzo[d]oxazole, have been gaining attention in recent years due to their wide spectrum of biological activities . They are being increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research will likely focus on synthesizing various oxazole derivatives and screening them for various biological activities .

Biochemical Analysis

Biochemical Properties

6-Bromo-5-methylbenzo[d]oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition results in altered phosphorylation states of downstream targets, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of the compound can influence its efficacy. Studies have shown that this compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have also been observed, with changes in cell viability and function noted in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of metabolic pathways and improved cellular function . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, often guided by targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .

properties

IUPAC Name

6-bromo-5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHWTTPDAGIGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-4-methylphenol (42) (290 mg), trifluoromethanesulfonic acid Ytterbium (III) salt (20 mg) and trimethyl orthoformate (185 μl, 1.5 eq.) in 2 ml EtOH was heated at 90° C. for 2 h. After cooling down to r.t., the reaction mixture was taken up in EA, washed with aq. NaHCO3 and brine, dried over Na2SO4, concentrated to dryness. The resulting brown solid was dissolved in DCM and subjected to silica gel column purification using 0-60% B (A: hexane; B: 50% EA in hexane) to furnish 91.9 mg 6-bromo-5-methylbenzoxazole (43) as yellow solid (yield: 38%)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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